2-[(Tert-butylamino)methyl]-4,6-dichlorophenol
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Overview
Description
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a tert-butylamino group attached to a methyl group, which is further connected to a dichlorophenol ring
Mechanism of Action
Target of Action
It’s structurally similar to jpc-3210, a potent antimalarial agent . JPC-3210 targets the erythrocytic schizonts of Plasmodium falciparum, a parasite responsible for malaria .
Mode of Action
Based on its structural similarity to jpc-3210, it may also exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .
Biochemical Pathways
It’s plausible that it interferes with the life cycle ofPlasmodium falciparum, similar to JPC-3210 .
Pharmacokinetics
Jpc-3210, a structurally similar compound, is noted for its potent in vivo efficacy and favorable preclinical pharmacokinetics .
Result of Action
Based on its structural similarity to jpc-3210, it may exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: The tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the 4,6-dichlorophenol.
Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The dichlorophenol ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with structural similarities.
Clenbuterol: A compound with beta-2 agonist properties, used in respiratory conditions.
Uniqueness
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenol ring and tert-butylamino group make it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4,6-dichlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRKIQMGOCHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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